molecular formula C12H20O3 B14179414 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate CAS No. 922174-24-1

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate

Katalognummer: B14179414
CAS-Nummer: 922174-24-1
Molekulargewicht: 212.28 g/mol
InChI-Schlüssel: XDKMFUKIUAYOGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate typically involves multiple steps. One common method includes the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with formaldehyde to introduce the hydroxymethyl group. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the process are carefully selected to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate.

    Reduction: Formation of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-2-en-1-yl acetate
  • 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl butyrate

Uniqueness

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

922174-24-1

Molekularformel

C12H20O3

Molekulargewicht

212.28 g/mol

IUPAC-Name

[4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl] acetate

InChI

InChI=1S/C12H20O3/c1-8-5-10(15-9(2)14)6-12(3,4)11(8)7-13/h10,13H,5-7H2,1-4H3

InChI-Schlüssel

XDKMFUKIUAYOGJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(CC(C1)OC(=O)C)(C)C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.